molecular formula C22H25N5O2 B2496858 1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1448128-30-0

1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2496858
CAS No.: 1448128-30-0
M. Wt: 391.475
InChI Key: LZDCMLILSHXNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a chemical compound for research use. It features a complex structure incorporating a 1H-pyrazole core substituted with a 1H-pyrrol-1-yl group at the 5-position and a 4-ethylphenyl group at the 1-position. This core is further functionalized with a piperidine-4-carboxamide moiety via a carbonyl linker. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological potential . While the specific biological activity of this exact molecule requires further investigation, research on structurally related 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole carboxamide derivatives has shown promising biological activities. Notably, such compounds have been reported to act as inhibitors of Hepatitis C Virus (HCV) replication by targeting the suppression of cyclooxygenase-2 (COX-2) . Furthermore, similar pyrrole and pyrazole carboxamide frameworks are being actively explored in other therapeutic areas, such as the development of inhibitors for extracellular signal-related kinase 5 (ERK5) in oncology research . This compound is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-2-16-5-7-18(8-6-16)27-21(25-11-3-4-12-25)19(15-24-27)22(29)26-13-9-17(10-14-26)20(23)28/h3-8,11-12,15,17H,2,9-10,13-14H2,1H3,(H2,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDCMLILSHXNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC(CC3)C(=O)N)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide typically involves multi-step reactions, starting from readily available precursors. The steps may include:

  • Formation of Pyrazole Core: : Starting from an appropriate diketone or α,β-unsaturated ketone, condensation reactions with hydrazines to form the pyrazole ring.

  • Substitution of Ethyl Phenyl Group: : Introducing the 4-ethylphenyl group through electrophilic aromatic substitution.

  • Pyrrole Introduction: : Incorporating the pyrrole group via palladium-catalyzed cross-coupling reactions.

  • Piperidine Carboxamide Formation: : Converting the pyrazole derivative into the final piperidine-4-carboxamide through amidation reactions.

Industrial Production Methods

Industrial synthesis might involve continuous flow chemistry for improved yield and efficiency. Automated synthesizers and robotic systems can handle these complex multi-step reactions under controlled conditions, ensuring high purity and consistent quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

  • Oxidation: : Undergoes oxidation reactions typically with strong oxidizing agents to form ketones or carboxylic acids.

  • Reduction: : Reduction reactions using hydrogenation or metal hydrides to reduce carbonyl groups.

  • Substitution: : Electrophilic or nucleophilic substitution to modify aromatic rings or introduce new functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or Grignard reagents for alkylation.

Major Products

Products from these reactions depend on the reagents used. For example, oxidation may yield carboxylic acids, while reduction might result in alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in human liver cancer cells . The specific compound discussed may also share similar mechanisms due to its structural similarities with known anticancer agents.

Antimicrobial Properties

Pyrazole-based compounds are known for their antimicrobial activities. The introduction of the piperidine and carbonyl functionalities could enhance the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes. Preliminary studies suggest that related compounds have shown effectiveness against various pathogens, including resistant strains .

Neuropharmacological Effects

The piperidine ring is often associated with neuroactive properties. Compounds containing this moiety have been explored for their potential in treating neurological disorders, including anxiety and depression. The specific interactions of this compound with neurotransmitter receptors remain to be fully elucidated but warrant further investigation .

Case Study 1: Anticancer Evaluation

A study focusing on a series of pyrazole derivatives demonstrated that modifications at the carbonyl position significantly influenced their cytotoxicity against liver cancer cell lines. The compound's structural features suggest it could be evaluated similarly to assess its efficacy against specific cancer types .

Case Study 2: Antimicrobial Screening

In another research project, a library of pyrazole derivatives was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structural motifs showed promising results, indicating that the compound might also possess significant antimicrobial properties .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Pyrazole AAnticancer15
Pyrazole BAntimicrobial10
Target CompoundAnticancer/AntimicrobialTBDCurrent Study

Mechanism of Action

The compound's mechanism of action varies with its application. In biological systems:

  • Molecular Targets: : Could target enzymes or receptors, modulating their activity.

  • Pathways Involved: : Interacts with cellular pathways, potentially affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural variations and physicochemical properties of structurally related pyrazole derivatives:

Compound Name / ID Key Substituents Molecular Weight Functional Groups Key Differences from Target Compound Evidence ID
1-(1-(4-Ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide (Target) 4-Ethylphenyl, 1H-pyrrol-1-yl, piperidine-4-carboxamide ~435.53 Carboxamide, pyrrole, ethylphenyl Reference compound
N-(1-(1-(2-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)thiophene-2-sulfonamide 2-Fluorophenyl, thiophene sulfonamide - Sulfonamide, fluorine Fluorine increases electronegativity; sulfonamide enhances acidity
1-(2-Chloro-5-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid 2-Chloro-5-fluorophenyl, carboxylic acid 305.69 Carboxylic acid, chloro, fluorine Acidic group reduces membrane permeability vs. carboxamide
1-(2-Nitrophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS 146754-44-1) 2-Nitrophenyl, carboxylic acid 298.25 Nitro group, carboxylic acid Nitro group increases electron-withdrawing effects
1-[1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide Phenyl, 3-methoxypropyl carboxamide 435.53 Methoxypropyl, phenyl Methoxypropyl improves solubility vs. ethylphenyl
Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a) 7-Chloroquinoline, 2,6-dimethoxyphenyl, methyl ester - Chloroquinoline, methoxy, ester Bulky chloroquinoline may hinder binding kinetics

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

  • Aromatic Substitutions: The 4-ethylphenyl group in the target compound provides moderate hydrophobicity, favoring membrane penetration. Nitro () and chloro/fluoro () substituents increase molecular weight and polarity, which may reduce bioavailability but improve target specificity .
  • Heterocyclic Moieties :

    • The 1H-pyrrol-1-yl group in the target enables π-π interactions. Its absence in compounds like 10a () or replacement with sulfonamide () alters binding kinetics .
  • Piperidine Modifications: Carboxamide (target) vs. carboxylic acid (): Carboxamide’s hydrogen-bonding capacity may enhance receptor affinity compared to the ionizable carboxylic acid .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is likely moderate (~3–4), balancing membrane permeability and solubility. Compounds with carboxylic acids (e.g., ) exhibit lower logP due to ionization .

Biological Activity

The compound 1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C28H29N5O2C_{28}H_{29}N_{5}O_{2}, and it features a complex structure that includes a piperidine ring, a pyrazole moiety, and an ethylphenyl group. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC28H29N5O2
Molecular Weight453.56 g/mol
SMILESCC(C)C1=CC(N2C(=C(N=C2)C(=O)N(C)C1)C(=O)N(C)C)C(=O)N(C)C)C(=O)N(C)C
InChI KeyNot available

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. A study highlighted the ability of similar pyrazole compounds to inhibit cell proliferation in human cancer cell lines such as H460 and A549, suggesting that this compound may share similar mechanisms of action through the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The presence of the pyrazole moiety in this compound suggests potential anti-inflammatory activity. Pyrazoles are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in inflammatory pathways. Preliminary studies have shown that related compounds can reduce inflammation markers in vitro .

Antimicrobial Activity

The compound's structure also suggests possible antimicrobial properties. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities. This is particularly relevant given the rising concerns over antibiotic resistance, making the exploration of new antimicrobial agents critical .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
  • Modulation of Apoptotic Pathways : The compound may induce apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors like Mcl-1 .
  • Anti-inflammatory Pathways : It may inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory cytokines.

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives:

  • Study on Anticancer Properties : A recent study evaluated a series of pyrazole derivatives for their anticancer activity against multiple human cancer cell lines. The results indicated that compounds with similar structural features significantly inhibited cell growth and induced apoptosis .
  • Inflammation Model : In a model of acute inflammation, another derivative demonstrated a marked reduction in edema and inflammatory cytokine levels when administered to mice .
  • Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria, revealing promising results for compounds with structural similarities to this compound .

Q & A

Q. Q1. What are the established multi-step synthetic routes for 1-(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide, and how can purity be optimized during synthesis?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyrazole precursors with piperidine derivatives. For example:

Core formation : Start with a 1,5-diarylpyrazole template (e.g., using phenylhydrazine and ethyl acetoacetate derivatives for cyclization) .

Functionalization : Introduce the 4-ethylphenyl and pyrrole groups via nucleophilic substitution or Pd-catalyzed cross-coupling .

Carboxamide formation : React the pyrazole-carbonyl intermediate with piperidine-4-carboxamide under peptide coupling conditions (e.g., HATU/DMAP) .
Optimization : Use HPLC to monitor reaction progress and column chromatography for purification. Purity >95% is achievable via recrystallization from ethanol/water mixtures .

Q. Q2. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry of the pyrazole ring and substituent positions. For example, the pyrrole proton signals appear as distinct doublets (δ 6.2–6.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 433.2) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity and resolve co-eluting impurities .
    Contradiction resolution : Cross-validate with X-ray crystallography (if crystals are obtainable) or 2D NMR (e.g., COSY, HSQC) to resolve ambiguous peaks .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of the 4-ethylphenyl and pyrrole substituents on biological activity?

Methodological Answer:

Analog synthesis : Replace 4-ethylphenyl with halogenated (e.g., 4-Cl) or electron-donating (e.g., 4-OCH3_3) aryl groups. Modify the pyrrole ring to indole or imidazole .

Biological assays : Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding). For example, compare IC50_{50} values in enzyme-linked assays .

Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity changes upon substitution .

Q. Q4. What experimental strategies are recommended to investigate the compound’s metabolic stability and in vivo pharmacokinetics?

Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key parameters: intrinsic clearance (Clint_{int}) and half-life (t1/2_{1/2}) .
  • In vivo PK : Administer orally/intravenously to rodent models. Collect plasma at intervals (0–24 hrs) and quantify using validated LC-MS methods. Calculate bioavailability (F%) and volume of distribution (Vd) .
  • Tissue distribution : Use radiolabeled compound (e.g., 14^{14}C) to track accumulation in target organs .

Q. Q5. How can researchers address discrepancies in reported biological activities of structurally similar analogs?

Methodological Answer:

Reproduce assays : Standardize conditions (e.g., cell lines, buffer pH, incubation time) to minimize variability .

Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Meta-analysis : Compare datasets using statistical tools (e.g., Bland-Altman plots) to identify outliers or systematic biases .

Q. Q6. What are the best practices for computational modeling of this compound’s interaction with putative molecular targets?

Methodological Answer:

Target selection : Prioritize proteins with structural homology to known pyrazole targets (e.g., kinases, GPCRs) using BLAST or DALI .

Docking protocols :

  • Prepare ligand and receptor files (e.g., protonation states in Chimera).
  • Perform flexible docking with explicit water molecules (Glide SP/XP).

Validation : Compare docking poses with co-crystallized ligands (PDB) or mutagenesis data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.